molecular formula C3H4F3NO B1288742 3,3,3-Trifluoropropanamide CAS No. 460-75-3

3,3,3-Trifluoropropanamide

Cat. No.: B1288742
CAS No.: 460-75-3
M. Wt: 127.07 g/mol
InChI Key: MZBSJLAGBUNNLH-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanamide is an organic compound with the molecular formula C3H4F3NO. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the propanamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanamide can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to purify the final product. The industrial production methods are designed to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,3-Trifluoropropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropanamide exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms in the compound enhance its stability and bioavailability, making it a valuable tool in drug design. It targets specific enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropanoic acid
  • 3,3,3-Trifluoropropylamine
  • 3,3,3-Trifluoro-1-propanamine hydrochloride

Uniqueness: 3,3,3-Trifluoropropanamide is unique due to its amide functional group combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs .

Properties

IUPAC Name

3,3,3-trifluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSJLAGBUNNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616356
Record name 3,3,3-Trifluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-75-3
Record name 3,3,3-Trifluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes for obtaining N,N-dialkyl-3,3,3-trifluoropropanamides?

A1: N,N-dialkyl-3,3,3-trifluoropropanamides can be efficiently synthesized by reacting N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines with lithium diisopropylamide. These propynylamines are generated from either N,N-dialkyl(2,2,3,3,3-pentafluoropropyl)- or -(2,3,3,3-tetrafluoro-1-propenyl)amines. This reaction can be carried out at room temperature or 0°C, with or without N,N′-dimethylpropyleneurea. [, ]

Q2: Why is there interest in synthesizing β-fluoro-α,β-unsaturated amides, and how does 3,3,3-trifluoropropanamide contribute to this?

A2: β-fluoro-α,β-unsaturated amides are valuable as bioisosteres for peptide bonds. The presence of fluorine imparts resistance to hydrolytic enzymes in vivo. While synthesizing α-fluoro-α,β-unsaturated carbonyl compounds is relatively straightforward, constructing their β-fluoro counterparts poses a greater challenge. Morpholine this compound serves as a novel reagent offering a solution. By reacting it with various Grignard reagents, one can achieve high stereoselectivity in the formation of (E)-β-fluoro-α,β-unsaturated amides. [, ]

Q3: Can palladium catalysis be employed in the synthesis of (E)-β-fluoroacrylamides from this compound derivatives?

A3: Yes, a palladium-catalyzed defluorinative arylation method has been developed for the stereospecific synthesis of (E)-β-fluoroacrylamides. This method utilizes 3,3,3-trifluoropropanamides and arylboronic acids under the influence of a palladium catalyst and relies on N-chelation assistance. The reaction exhibits good functional group tolerance, enabling the synthesis of a variety of (E)-β-fluoroacrylamides in moderate to good yields. []

Q4: Are there any studies on the reactivity of trifluoromethylated ynamines derived from this compound?

A5: Research has explored the reaction of trifluoromethylated ynamines with halogenating agents. This reaction provides a practical method for synthesizing 2-halo- and 2,2-dihalo-3,3,3-trifluoropropanamides, further expanding the chemical space accessible from these building blocks. [, ]

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